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Compound of Interest

Compound Name: 1,1,1-Triiodoethane

Cat. No.: B14751598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available experimental data for 1,1,1-Triiodoethane (C₂H₃I₃) is limited. This

document summarizes the known information from published literature and computational

predictions. Many physical and chemical properties have not been experimentally determined.

Molecular Identity and Properties
1,1,1-Triiodoethane is a halogenated ethane derivative where three hydrogen atoms on one

carbon are substituted with iodine atoms. Its structural formula is CH₃CI₃. Due to the steric bulk

and electronegativity of the iodine atoms, the molecule possesses a distinct geometry and

reactivity, although it remains a sparsely studied compound.

Table 1: Chemical Identifiers and Basic Properties

Property Value Source

IUPAC Name 1,1,1-Triiodoethane NIST

Chemical Formula C₂H₃I₃ -

CAS Number 779-00-0 NIST

Molecular Weight 407.75 g/mol -

Predicted Boiling Point 248.8±35.0 °C at 760 mmHg -
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| Physical State | Solid (at room temperature) | Verdia & Robinson, 1967 |

Note: Most physical properties like melting point, density, and solubility have not been

experimentally reported in available literature.

Molecular Structure and Geometry
The definitive crystal structure of 1,1,1-Triiodoethane has not been determined via X-ray

crystallography. However, analysis of its vibrational spectra suggests a molecule belonging to

the C₃ᵥ point group. This implies a staggered conformation with a three-fold axis of symmetry

along the carbon-carbon bond.

The structure consists of a central C-C single bond. One carbon atom (C1) is bonded to three

iodine atoms and the other carbon atom (C2). The second carbon atom (C2) is bonded to three

hydrogen atoms and C1. The large size of the iodine atoms likely leads to significant steric

hindrance, influencing the C-C bond length and the I-C-I bond angles.

Table 2: Predicted and Inferred Structural Parameters

Parameter Description
Predicted/Inferred
Value

Notes

C-C Bond Length
Distance between
carbon atoms

~1.54 Å
Typical sp³-sp³ C-C
bond; may be
elongated.

C-I Bond Length
Distance between

carbon and iodine
~2.14 Å

Typical C-I bond

length.

C-H Bond Length
Distance between

carbon and hydrogen
~1.09 Å Typical sp³ C-H bond.

∠ I-C-I Angle
Angle between iodine

atoms
< 109.5°

Expected to be

compressed due to

steric repulsion.

| Point Group | Molecular symmetry group | C₃ᵥ | Based on vibrational spectra analysis. |
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Synthesis Protocol
A method for the preparation of 1,1,1-Triiodoethane has been described in the literature. The

protocol involves the iodination of iodoform.

Experimental Protocol: Synthesis via Iodination of Iodoform

Reactants:

Iodoform (CHI₃)

Copper-bronze couple (catalyst/reagent)

Methodology:

The synthesis is based on the reaction of iodoform with a copper-bronze couple.

The precise stoichiometry, solvent, reaction time, and temperature conditions are not

detailed in the available literature.

Following the reaction, the product (1,1,1-Triiodoethane) is purified. The original study

mentions purification by sublimation in a vacuum.

Note: This protocol is based on a brief mention in a 1967 publication. Researchers

attempting to replicate this synthesis should conduct small-scale trials to optimize reaction

conditions and ensure safety.

Spectroscopic Data
The primary source of spectroscopic information for 1,1,1-Triiodoethane is its vibrational

spectrum.

4.1 Vibrational Spectroscopy The infrared and Raman spectra of 1,1,1-Triiodoethane have

been recorded for the compound in its solid state and in solution (carbon disulfide and

benzene). The observed frequencies were assigned to the fundamental modes of vibration

based on its C₃ᵥ symmetry.

Table 3: Fundamental Vibrational Frequencies for 1,1,1-Triiodoethane
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Wavenumber (cm⁻¹) Assignment Description of Motion

2998 ν(CH₃) Asymmetric CH₃ Stretch

2920 ν(CH₃) Symmetric CH₃ Stretch

1438 δ(CH₃) Asymmetric CH₃ Deformation

1382 δ(CH₃) Symmetric CH₃ Deformation

1098 ρ(CH₃) CH₃ Rocking

958 ν(C-C) Carbon-Carbon Stretch

530 ν(CI₃) Symmetric CI₃ Stretch

238 δ(CI₃) Symmetric CI₃ Deformation

142 ρ(CI₃) CI₃ Rocking

98 τ(torsion) Torsional mode

(Data extracted from Verdia & Robinson, 1967)

4.2 NMR and Mass Spectrometry There is no publicly available experimental data for the ¹H

NMR, ¹³C NMR, or mass spectrum of 1,1,1-Triiodoethane.

Logical Workflow for Characterization
Given the limited data, a logical workflow for the comprehensive characterization of 1,1,1-
Triiodoethane can be proposed. This workflow outlines the necessary experimental and

computational steps to build a complete profile of the molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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